[4-(6-Phenylpyridin-2-yl)phenyl]boronic acid
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Overview
Description
[4-(6-Phenylpyridin-2-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C17H14BNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Halogen-Metal Exchange and Borylation:
- This method involves the exchange of a halogen atom on the aromatic ring with a metal (such as lithium or magnesium), followed by the introduction of the boronic acid group through borylation.
Reaction Conditions: Typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures.
-
Palladium-Catalyzed Cross-Coupling:
- The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another common method.
Reaction Conditions: This reaction is performed under mild conditions with palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Industrial Production Methods:
- Industrial production of [4-(6-Phenylpyridin-2-yl)phenyl]boronic acid typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Suzuki-Miyaura Cross-Coupling:
- This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products: Biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
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Oxidation and Reduction:
- [4-(6-Phenylpyridin-2-yl)phenyl]boronic acid can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
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Substitution Reactions:
- It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl and pyridine rings.
Common Reagents and Conditions: Electrophiles like bromine or chloromethane in the presence of catalysts.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology:
- Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine:
- Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry:
- Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
Molecular Targets and Pathways:
- In Suzuki-Miyaura cross-coupling reactions, [4-(6-Phenylpyridin-2-yl)phenyl]boronic acid acts as a nucleophile, transferring its boron-bound organic group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic Acid:
Pyridinylboronic Acid:
Biphenylboronic Acid:
Uniqueness:
- The presence of both phenyl and pyridine rings in [4-(6-Phenylpyridin-2-yl)phenyl]boronic acid provides unique electronic and steric properties, making it highly effective in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C17H14BNO2 |
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Molecular Weight |
275.1 g/mol |
IUPAC Name |
[4-(6-phenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)15-11-9-14(10-12-15)17-8-4-7-16(19-17)13-5-2-1-3-6-13/h1-12,20-21H |
InChI Key |
STRADEZDCHDMPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=N2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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